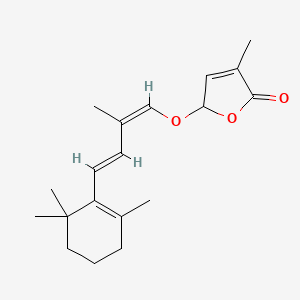

Carlactone

Description

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

4-methyl-2-[(1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienoxy]-2H-furan-5-one |

InChI |

InChI=1S/C19H26O3/c1-13(12-21-17-11-15(3)18(20)22-17)8-9-16-14(2)7-6-10-19(16,4)5/h8-9,11-12,17H,6-7,10H2,1-5H3/b9-8+,13-12- |

InChI Key |

OTIYLZVFQIMLQH-FRGMPSNRSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\OC2C=C(C(=O)O2)C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=COC2C=C(C(=O)O2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Carlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlactone is a key intermediate in the biosynthesis of strigolactones (SLs), a class of phytohormones that play crucial roles in plant development and interaction with symbiotic and parasitic organisms.[1][2] As central regulators of shoot branching, root architecture, and seed germination, understanding the biosynthesis of strigolactones, and therefore this compound, is of significant interest for agricultural and pharmaceutical research.[1][2] This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the key enzymes, intermediates, quantitative data, and detailed experimental methodologies.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins in the plastids with the ubiquitous carotenoid, all-trans-β-carotene.[3] A series of enzymatic reactions converts this precursor into this compound, which is then exported to the cytoplasm for further modification into various strigolactones.[3]

The core pathway involves three key enzymatic steps:

-

Isomerization: The pathway is initiated by the enzyme β-carotene isomerase (D27) , which catalyzes the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene.[3][4] This stereospecific conversion is a critical rate-limiting step in the pathway.

-

First Cleavage: Next, the carotenoid cleavage dioxygenase 7 (CCD7) cleaves 9-cis-β-carotene at the 9',10' position to produce 9-cis-β-apo-10'-carotenal and β-ionone.[3]

-

Second Cleavage and Cyclization: The final step in this compound synthesis is catalyzed by carotenoid cleavage dioxygenase 8 (CCD8) . This enzyme mediates a complex reaction involving the cleavage of 9-cis-β-apo-10'-carotenal and subsequent intramolecular rearrangement and cyclization to form this compound.[3]

Following its synthesis, this compound is transported to the cytoplasm where it undergoes further modifications, primarily oxidation, to generate the diverse array of strigolactones observed in nature. A key enzyme in this downstream pathway is MORE AXILLARY GROWTH 1 (MAX1) , a cytochrome P450 monooxygenase, which oxidizes this compound to carlactonoic acid.[2][5]

Quantitative Data

Understanding the quantitative aspects of the this compound biosynthetic pathway is essential for its manipulation and for the development of targeted inhibitors or enhancers. The following tables summarize key quantitative data related to the enzymes and intermediates of this pathway.

Table 1: Enzyme Kinetic Parameters for Arabidopsis thaliana MAX1

| Substrate | Apparent Km (nM) | Apparent kcat (min-1) |

| rac-Carlactone | 413 ± 65 | 0.063 ± 0.003 |

| rac-19-hydroxy-carlactone | 960 ± 87 | 0.114 ± 0.003 |

Data from Abe et al. (2014). The study used recombinant MAX1 expressed in yeast microsomes.[5]

Table 2: Endogenous Levels of this compound and Carlactonoic Acid in Arabidopsis thaliana

| Genotype | Compound | Concentration (pg/g fresh weight) |

| Wild Type (Col-0) | Carlactonoic Acid | 32.5 ± 5.2 |

| max1-4 | This compound | High accumulation |

| atd14 | Carlactonoic Acid | ~12-fold increase vs. WT |

| max2 | Carlactonoic Acid | ~20-fold increase vs. WT |

Data compiled from Abe et al. (2014).[5]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The biosynthetic pathway of this compound and its conversion to strigolactones.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for studying the this compound biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce active enzymes (D27, CCD7, CCD8, MAX1) for in vitro assays.

Methodology:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequences of D27, CCD7, CCD8, and MAX1 from cDNA of the plant of interest (e.g., Arabidopsis thaliana, Oryza sativa).

-

Clone the amplified sequences into a suitable expression vector (e.g., pGEX for E. coli or pYES-DEST52 for yeast). The choice of vector may depend on the requirement for post-translational modifications.

-

-

Heterologous Expression:

-

In E. coli: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight to enhance protein solubility.

-

In Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a suitable yeast strain (e.g., INVSc1). Grow the yeast in appropriate selection media and induce protein expression with galactose.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

-

Elute the purified protein and confirm its purity and size by SDS-PAGE.

-

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetics of the biosynthetic enzymes.

Methodology:

-

D27 (β-carotene isomerase) Assay:

-

Prepare a reaction mixture containing the purified D27 enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

Add the substrate, all-trans-β-carotene, solubilized with a detergent like Triton X-100.

-

Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., acetone (B3395972) or a mixture of chloroform/methanol).

-

Extract the carotenoids and analyze the products by HPLC with a C18 column, monitoring at 450 nm to separate and quantify all-trans-β-carotene and 9-cis-β-carotene.

-

-

CCD7 and CCD8 Coupled Assay:

-

A coupled assay is often used to produce this compound from 9-cis-β-carotene.

-

Prepare a reaction mixture containing purified CCD7 and CCD8 enzymes in a buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5% glycerol).

-

Add the substrate, 9-cis-β-carotene, and incubate at the optimal temperature.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the formation of this compound by LC-MS/MS.

-

-

MAX1 (this compound Oxidase) Assay:

-

Prepare a reaction mixture containing purified MAX1 (often in the form of microsomes from recombinant yeast or insect cells) and a NADPH-cytochrome P450 reductase.

-

Add the substrate, this compound, and initiate the reaction by adding NADPH.

-

Incubate at the optimal temperature.

-

Extract the products and analyze the formation of carlactonoic acid by LC-MS/MS.[5]

-

Quantification of this compound and its Derivatives by LC-MS/MS

Objective: To detect and quantify this compound and its derivatives in plant tissues or in vitro assay samples.

Methodology:

-

Sample Preparation:

-

Plant Tissues: Freeze the plant tissue in liquid nitrogen and grind to a fine powder. Extract the metabolites with an organic solvent (e.g., ethyl acetate (B1210297) or acetone) often containing an antioxidant like BHT.

-

In Vitro Assays: Extract the reaction mixture with an appropriate organic solvent.

-

-

Solid-Phase Extraction (SPE):

-

Partially purify the extracts using a C18 SPE cartridge to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the metabolites on a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid or acetic acid to improve ionization.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions:

-

This compound: Monitor the transition from the parent ion [M+H]+ to a specific product ion.

-

Carlactonoic Acid: Monitor the transition from the parent ion [M-H]- to a specific product ion.[5]

-

-

-

Quantification: Use a stable isotope-labeled internal standard (e.g., 13C-labeled this compound or carlactonoic acid) for accurate quantification. Create a calibration curve with known concentrations of the analytes and the internal standard.

-

Conclusion

The elucidation of the this compound biosynthetic pathway has provided significant insights into the regulation of plant development and interactions with the rhizosphere. The methodologies and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore this pathway. Future research may focus on the detailed kinetic characterization of all enzymes in the pathway, the identification of novel inhibitors and activators, and the engineering of strigolactone biosynthesis for agricultural and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Carlactone: The Keystone Precursor in Strigolactone Biosynthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The discovery of carlactone (CL) as the central precursor has been a significant breakthrough in understanding the intricate biosynthetic pathway of these hormones. This technical guide provides a comprehensive overview of the biosynthesis of strigolactones from this compound, detailing the enzymatic conversions, summarizing key quantitative data, and outlining experimental protocols for their analysis. Furthermore, it illustrates the core signaling pathway initiated by strigolactones, offering a valuable resource for researchers and professionals in plant biology and drug development seeking to modulate strigolactone biosynthesis and signaling for agricultural and therapeutic applications.

Introduction

Strigolactones were initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche and later as signaling molecules for establishing symbiosis with arbuscular mycorrhizal fungi.[1][2] It is now well-established that they also function as endogenous hormones regulating various aspects of plant architecture, including shoot branching, root development, and leaf senescence.[1][3] The core structure of strigolactones consists of a tricyclic lactone (the ABC ring) connected via an enol-ether bridge to a butenolide group (the D ring).[2] The biosynthesis of this diverse family of molecules originates from the carotenoid pathway, with this compound serving as the crucial, unifying intermediate.[4][5][6] Understanding the enzymatic steps that convert this compound into the vast array of naturally occurring strigolactones is paramount for developing strategies to control parasitic plant infestations, enhance nutrient uptake through mycorrhizal symbiosis, and optimize crop yields.

The Biosynthetic Pathway from this compound to Strigolactones

The formation of this compound from all-trans-β-carotene is a multi-step process occurring in the plastids.[7] The enzyme β-carotene isomerase, DWARF27 (D27), first converts all-trans-β-carotene to 9-cis-β-carotene.[5][8] This is followed by the sequential action of two carotenoid cleavage dioxygenases, CCD7 and CCD8, which cleave 9-cis-β-carotene to produce this compound.[5][8][9] this compound is then transported to the cytoplasm for further modification into various strigolactones.[7]

The conversion of this compound is the branching point for the diversification of strigolactones. A key and conserved initial step is the oxidation of this compound to carlactonoic acid (CLA) by cytochrome P450 monooxygenases of the CYP711A family, commonly known as MORE AXILLARY GROWTH1 (MAX1) in Arabidopsis.[10][11]

From carlactonoic acid, the pathway diverges depending on the plant species and the specific enzymes present, leading to the formation of canonical and non-canonical strigolactones.[12][13][14]

-

Canonical Strigolactones: These possess the typical ABCD-ring structure. In rice, for example, specific MAX1 homologs catalyze the conversion of carlactonoic acid to 4-deoxyorobanchol (a strigol-type SL) and then to orobanchol.

-

Non-canonical Strigolactones: In Arabidopsis, carlactonoic acid is methylated to form methyl carlactonoate (MeCLA).[13][15] MeCLA can then be further oxidized by the enzyme LATERAL BRANCHING OXIDOREDUCTASE (LBO) to produce other bioactive strigolactone-like compounds.[16][17]

The diversity in the final strigolactone products across different plant species is largely determined by the specificities of their respective MAX1 homologs and other downstream modifying enzymes.[10][12]

Visualization of the Biosynthetic Pathway

Caption: Biosynthesis of strigolactones from β-carotene, highlighting the central role of this compound.

Quantitative Data on this compound Conversion

The enzymatic conversion of this compound and the endogenous levels of related compounds have been quantified in several studies. This data is crucial for understanding the efficiency of the biosynthetic pathway and for developing kinetic models.

| Parameter | Organism/Enzyme | Value | Reference |

| Enzyme Kinetics | |||

| Km of rac-CL for AtMAX1 | Arabidopsis thaliana | 413 ± 65 nM | [11] |

| kcat of rac-CL for AtMAX1 | Arabidopsis thaliana | 0.063 ± 0.003 min-1 | [11] |

| Endogenous Levels | |||

| (R)-Carlactone in root extracts (WT Col-0) | Arabidopsis thaliana | ~0.15 ng/g FW | [1] |

| (R)-Carlactone in root extracts (max1-4 mutant) | Arabidopsis thaliana | ~2.5 ng/g FW | [1] |

| (-)-2′-epi-5-deoxystrigol in root extracts (WT) | Rice | ~0.02 ng/g FW | [1] |

| (R)-Carlactone in root extracts (WT) | Rice | ~0.01 ng/g FW | [1] |

Experimental Protocols

In Vivo Conversion of Labeled this compound

This protocol is based on feeding experiments using isotopically labeled this compound to trace its conversion into downstream strigolactones in planta.[1][2]

Objective: To demonstrate the conversion of this compound to specific strigolactones within a plant system.

Materials:

-

Plant seedlings (e.g., rice d10 mutant, which is deficient in CCD8 and thus accumulates precursors before this compound).

-

13C-labeled this compound.

-

Hydroponic culture solution.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Solvents for extraction (e.g., ethyl acetate).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

Methodology:

-

Grow rice seedlings hydroponically.

-

Add 13C-labeled this compound to the hydroponic solution to a final concentration of 1 µM.

-

Incubate the seedlings for a designated period (e.g., 24-48 hours).

-

Harvest the root tissues and exudates.

-

Extract the strigolactones from the collected samples using an appropriate solvent like ethyl acetate.

-

Purify and concentrate the extracts using SPE.

-

Analyze the purified samples by LC-MS/MS to identify and quantify the 13C-labeled strigolactone products.

In Vitro Enzymatic Assay of MAX1

This protocol describes the in vitro characterization of MAX1 enzyme activity using recombinant protein.[11]

Objective: To determine the enzymatic function of MAX1 in converting this compound.

Materials:

-

Recombinant MAX1 protein (e.g., expressed in yeast microsomes).

-

This compound substrate.

-

NADPH.

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.25).

-

LC-MS/MS system.

-

Quenching solution (e.g., acetone).

Methodology:

-

Prepare a reaction mixture containing the reaction buffer, recombinant MAX1, and NADPH.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to detect and quantify the product, carlactonoic acid.

Visualization of a Representative Experimental Workflow

Caption: A generalized workflow for studying this compound conversion both in vivo and in vitro.

Strigolactone Signaling Pathway

Once synthesized, strigolactones elicit cellular responses through a well-defined signaling pathway. The core of this pathway involves perception by an α/β-hydrolase receptor, DWARF14 (D14), and subsequent targeting of transcriptional repressors for degradation.[3][18][19]

Key Components:

-

D14: The strigolactone receptor that binds to and hydrolyzes the SL molecule.[20]

-

MAX2/D3: An F-box protein that is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[18][20]

-

SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins (e.g., D53 in rice, SMXL6/7/8 in Arabidopsis): These are transcriptional repressors that inhibit downstream gene expression in the absence of strigolactones.[3][19]

Mechanism of Action:

-

In the absence of strigolactones, SMXL proteins repress the transcription of target genes, leading to, for example, increased shoot branching.[3]

-

When strigolactones are present, they bind to the D14 receptor.[21]

-

This binding induces a conformational change in D14, allowing it to interact with the MAX2 F-box protein and the SMXL repressor.[3][20]

-

This complex formation leads to the ubiquitination of the SMXL protein by the SCFMAX2 complex.[3]

-

The ubiquitinated SMXL protein is then targeted for degradation by the 26S proteasome.[3]

-

The degradation of the SMXL repressor relieves the repression of downstream target genes, leading to the physiological responses associated with strigolactones, such as the inhibition of shoot branching.[3]

Visualization of the Strigolactone Signaling Pathway

Caption: A model of the strigolactone signaling pathway leading to the regulation of gene expression.

Conclusion and Future Perspectives

This compound stands as the central hub in the biosynthesis of the diverse family of strigolactones. The elucidation of its formation and subsequent conversion into various bioactive molecules has provided a roadmap for understanding and potentially manipulating strigolactone-mediated processes in plants. For drug development professionals, particularly in the agrochemical sector, the enzymes involved in the this compound pathway, such as MAX1 and LBO, represent prime targets for the design of specific inhibitors or activators to control parasitic weed germination or enhance crop architecture and nutrient uptake.

Future research will likely focus on identifying the remaining unknown enzymes in the strigolactone biosynthetic pathway in various plant species, further characterizing the substrate specificities of known enzymes, and exploring the potential for crosstalk between the strigolactone pathway and other phytohormone signaling networks. A deeper understanding of these processes will undoubtedly pave the way for innovative solutions to agricultural challenges and provide new avenues for plant-based drug discovery.

References

- 1. This compound is an endogenous biosynthetic precursor for strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an endogenous biosynthetic precursor for strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. The path from β-carotene to this compound, a strigolactone-like plant hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthase - Wikipedia [en.wikipedia.org]

- 10. Conversion of this compound to carlactonoic acid is a conserved function of MAX1 homologs in strigolactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Evidence for species-dependent biosynthetic pathways for converting this compound to strigolactones in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. A carlactonoic acid methyltransferase that contributes to the inhibition of shoot branching in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. LATERAL BRANCHING OXIDOREDUCTASE acts in the final stages of strigolactone biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Carlactone in Regulating Shoot Branching: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlactone, a key intermediate in the biosynthesis of strigolactones (SLs), plays a crucial role in the intricate signaling network that governs plant architecture, particularly shoot branching. This technical guide provides an in-depth exploration of this compound's synthesis, its downstream conversion to bioactive strigolactones, and its ultimate impact on axillary bud outgrowth. We delve into the molecular mechanisms of this compound perception and signal transduction, detailing the key protein players and their interactions. Furthermore, this guide presents quantitative data on the effects of this compound on shoot branching, outlines detailed experimental protocols for its study, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

Shoot branching, a fundamental determinant of plant architecture, is tightly regulated by a complex interplay of hormonal signals. Among these, strigolactones have emerged as a critical class of phytohormones that act as negative regulators of axillary bud outgrowth. The discovery of this compound as the immediate biosynthetic precursor to canonical strigolactones has been a significant breakthrough in understanding this hormonal pathway.[1][2] this compound itself exhibits biological activity and is synthesized from β-carotene through a series of enzymatic steps in the plastid.[3][4] It is then exported to the cytoplasm for further modification into various bioactive strigolactone forms.[5] This guide will elucidate the multifaceted role of this compound and its derivatives in the control of shoot branching, providing a technical resource for its study and potential manipulation in agricultural and biotechnological applications.

This compound Biosynthesis and Metabolism

The biosynthesis of this compound is a conserved pathway in higher plants, originating from all-trans-β-carotene. This process involves three key enzymes primarily located in the plastids.[3][4]

-

Isomerization: The pathway is initiated by the enzyme β-carotene isomerase, encoded by the DWARF27 (D27) gene, which converts all-trans-β-carotene to 9-cis-β-carotene.[4]

-

Cleavage: Subsequently, two carotenoid cleavage dioxygenases (CCDs) act in sequence. CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also known as MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis, cleaves 9-cis-β-carotene.[6]

-

Cyclization and Rearrangement: The final step in this compound synthesis is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), or MAX4 in Arabidopsis, which converts the product of the CCD7 reaction into this compound.[6]

Following its synthesis in the plastid, this compound is transported to the cytoplasm, where it serves as a substrate for further diversification. The cytochrome P450 monooxygenase MAX1 (CYP711A1) and its homologs are responsible for converting this compound into a variety of strigolactones.[7][8] For instance, in Arabidopsis, MAX1 converts this compound to carlactonoic acid.[7][8] This diversification of this compound leads to a suite of strigolactone molecules with potentially distinct biological activities and specificities.

Molecular Mechanism of this compound-Mediated Shoot Branching Inhibition

The inhibitory effect of this compound and its derivatives on shoot branching is mediated by a well-defined signaling pathway. This pathway involves perception of the hormone by a receptor complex, leading to the degradation of transcriptional repressors and subsequent changes in gene expression that suppress bud outgrowth.

The core components of the strigolactone signaling pathway include:

-

D14 (DWARF14): An α/β-hydrolase protein that functions as the primary receptor for strigolactones.[9]

-

MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.

-

SMXLs (SUPPRESSOR OF MAX2 1-LIKE): A family of transcriptional co-repressors that are the downstream targets of the SCFMAX2 complex. In Arabidopsis, SMXL6, SMXL7, and SMXL8 are the primary repressors of shoot branching.

The signaling cascade is initiated when a strigolactone molecule, derived from this compound, binds to the D14 receptor. This binding event induces a conformational change in D14, promoting its interaction with MAX2. The resulting D14-MAX2 complex then recruits the SMXL repressor proteins. This recruitment targets the SMXLs for polyubiquitination by the SCFMAX2 E3 ligase and subsequent degradation by the 26S proteasome. The degradation of the SMXL repressors relieves the suppression of downstream target genes, ultimately leading to the inhibition of axillary bud growth.

Quantitative Data on this compound's Impact on Shoot Branching

The application of this compound has been shown to effectively rescue the excessive branching phenotype of various strigolactone-deficient mutants. The following table summarizes quantitative data from key studies, demonstrating the inhibitory effect of this compound on shoot branching in rice (Oryza sativa).

| Plant Species | Genotype | Treatment | Tiller/Branch Number (Mean ± SD) | Reference |

| Rice | d27 mutant | Control (no treatment) | 5.3 ± 0.6 | [9] |

| Rice | d27 mutant | 3 µM this compound (daily for 2 weeks) | 3.0 ± 0.5 | [9] |

| Rice | htd-1 (ccd7) | Control (no treatment) | 6.0 ± 0.8 | [9] |

| Rice | htd-1 (ccd7) | 3 µM this compound (daily for 2 weeks) | 2.3 ± 0.5 | [9] |

| Rice | d10 (ccd8) | Control (no treatment) | 5.7 ± 0.7 | [9] |

| Rice | d10 (ccd8) | 3 µM this compound (daily for 2 weeks) | 1.3 ± 0.4 | [9] |

| Rice | Wild Type | Control (no treatment) | 2.0 ± 0.4 | [9] |

| Rice | Wild Type | 3 µM this compound (daily for 2 weeks) | 2.0 ± 0.5 | [9] |

| Rice | d3 (max2) | Control (no treatment) | 4.5 ± 0.5 | [9] |

| Rice | d3 (max2) | 3 µM this compound (daily for 2 weeks) | 4.5 ± 0.6 | [9] |

Experimental Protocols

Rescue of High-Tillering Rice Mutants with this compound via Hydroponics

This protocol details the methodology for rescuing the excessive tillering phenotype of strigolactone-deficient rice mutants using this compound in a hydroponic system.

Materials:

-

Seeds of wild-type and strigolactone-deficient rice mutants (e.g., d10-1).

-

Hydroponic culture solution (e.g., half-strength Hoagland solution).

-

This compound stock solution (e.g., 1 mM in acetone).

-

Growth chamber with controlled light and temperature conditions.

-

Culture vessels (e.g., 50 mL tubes or larger containers).

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize rice seeds with 70% ethanol (B145695) for 1 minute, followed by 2.5% sodium hypochlorite (B82951) for 30 minutes.

-

Rinse the seeds thoroughly with sterile distilled water.

-

Germinate the seeds on sterile, moist filter paper in the dark at 28-30°C for 2-3 days.

-

-

Transfer to Hydroponic Culture:

-

Transfer the germinated seedlings to a hydroponic culture system containing half-strength Hoagland solution.

-

Grow the seedlings in a growth chamber under a 14-hour light/10-hour dark photoperiod at 28°C.

-

-

This compound Treatment:

-

After 7-10 days of growth in the hydroponic system, add this compound to the culture medium to a final concentration of 1 µM.[1] For the control group, add an equivalent amount of the solvent (e.g., acetone).

-

Replenish the hydroponic solution with fresh medium containing the appropriate treatment every 3-4 days.

-

-

Phenotypic Analysis:

-

Continue the treatment for a specified period, for example, 28 days.

-

At the end of the treatment period, count the number of tillers per plant.

-

Measure other relevant parameters such as plant height and shoot dry weight.

-

Statistically analyze the data to determine the significance of the this compound treatment.

-

Quantification of Shoot Branching in Arabidopsis thaliana

This protocol describes a common method for quantifying shoot branching in Arabidopsis, which can be adapted for studying the effects of this compound.

Materials:

-

Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., max mutants).

-

Soil or a suitable growth medium.

-

Growth chambers or greenhouse with controlled environmental conditions.

-

Calipers or a ruler for measurements.

Procedure:

-

Plant Growth:

-

Sow seeds on the surface of moist soil in pots.

-

Stratify the seeds at 4°C for 2-4 days to promote uniform germination.

-

Transfer the pots to a growth chamber with a long-day photoperiod (e.g., 16 hours light/8 hours dark) at approximately 22°C.

-

-

Phenotypic Measurement:

-

Grow the plants until the primary inflorescence has bolted and the first flowers have opened.

-

Identify and count the number of primary rosette branches and cauline branches that are longer than a predefined length (e.g., 1 cm) to exclude very small, undeveloped buds.

-

Measure the length of the main inflorescence stem.

-

For more detailed analysis, the number of secondary branches can also be counted.

-

-

Data Analysis:

-

Calculate the average number of branches per plant for each genotype and treatment group.

-

Perform statistical tests (e.g., t-test or ANOVA) to compare the branching phenotypes between different groups.

-

Visualizing the Core Mechanisms

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving this compound and its derivatives.

Caption: this compound Biosynthesis Pathway.

Caption: Strigolactone Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on shoot branching.

Caption: Experimental Workflow for this compound Bioassay.

Conclusion

This compound stands as a central molecule in the regulation of shoot branching, acting as both a key biosynthetic intermediate and a signaling molecule in its own right. Understanding its synthesis, metabolism, and mode of action is paramount for researchers seeking to unravel the complexities of plant development and for professionals aiming to develop novel strategies for crop improvement. The quantitative data, detailed protocols, and visual diagrams provided in this guide offer a comprehensive resource to facilitate further investigation into the fascinating world of this compound and its profound impact on plant architecture. The continued exploration of the this compound pathway holds significant promise for the development of innovative solutions to enhance agricultural productivity and sustainability.

References

- 1. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis Hydroponics and Shoot Branching Assay [bio-protocol.org]

- 3. Common Components of the Strigolactone and Karrikin Signaling Pathways Suppress Root Branching in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioconductor.org [bioconductor.org]

- 5. researchgate.net [researchgate.net]

- 6. Strigolactone Signaling Genes Showing Differential Expression Patterns in Arabidopsis max Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Graphviz [graphviz.org]

- 9. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Carlactone: A Linchpin in Strigolactone Biosynthesis and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carlactone, a carotenoid-derived lactone, has been identified as a pivotal intermediate in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate diverse aspects of plant development and interaction with symbiotic and parasitic organisms. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the key experiments, enzymatic conversions, and signaling pathways. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate the intricate molecular pathways, offering a valuable resource for researchers in plant biology, biochemistry, and agrochemical development.

Introduction

Strigolactones (SLs) are a class of terpenoid lactones that play crucial roles in plant architecture, particularly in the inhibition of shoot branching.[1][2] Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, they were later recognized as essential signaling molecules in the establishment of symbiosis with arbuscular mycorrhizal fungi.[1][3] The elucidation of the SL biosynthetic pathway has been a significant area of research, leading to the groundbreaking discovery of this compound as a central precursor.[1][4][5]

This guide delves into the technical details surrounding the discovery of this compound, providing an in-depth resource for scientists working to understand and manipulate the strigolactone pathway for agricultural and biotechnological applications.

The Biosynthetic Pathway of this compound

The journey from a common plant pigment to a potent signaling molecule is a multi-step enzymatic process. This compound is synthesized from all-trans-β-carotene, a C40 carotenoid, through the sequential action of three key enzymes.[5][6][7]

Key Enzymes and Reactions

The conversion of all-trans-β-carotene to this compound is a three-step process:

-

Isomerization: The pathway is initiated by the β-carotene isomerase DWARF27 (D27) , which converts all-trans-β-carotene to 9-cis-β-carotene.[5][6] This stereospecific isomerization is a critical priming step for the subsequent cleavage reactions.

-

First Cleavage: The CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) then cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal and β-ionone.[6][8]

-

Second Cleavage and Rearrangement: Finally, CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) acts on 9-cis-β-apo-10′-carotenal. This enzyme catalyzes a second cleavage and a subsequent intramolecular rearrangement and cyclization to form this compound.[1][4][6]

This biosynthetic cascade primarily occurs in the plastids, with the resulting this compound being exported to the cytoplasm for further modification.[7][9]

From this compound to Bioactive Strigolactones

This compound itself exhibits some biological activity, but it is primarily a precursor to a diverse array of strigolactones.[4][10] The conversion of this compound into these downstream molecules is catalyzed by cytochrome P450 monooxygenases of the CYP711A subfamily, with MORE AXILLARY GROWTH 1 (MAX1) being a key and well-studied example in Arabidopsis thaliana.[11][12][13]

MAX1 and its homologs catalyze the oxidation of this compound.[11] In Arabidopsis, MAX1 converts this compound into carlactonoic acid (CLA).[11][14] This conversion involves the oxidation of the C-19 methyl group of this compound.[11][15] Carlactonoic acid can then be further metabolized, for instance by methylation to methyl carlactonoate (MeCLA), which has been shown to be a bioactive compound that can interact with the strigolactone receptor.[11][16] In other plant species, such as rice, MAX1 homologs can catalyze further cyclization reactions to form the canonical ABC-ring structure of strigolactones like orobanchol.[8]

Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal involve a unique mechanism centered around the α/β hydrolase receptor, DWARF14 (D14) .[17][18][19]

The signaling cascade is initiated by the binding of a strigolactone molecule to the D14 receptor.[19] This binding event is followed by the hydrolysis of the strigolactone by D14.[17] This hydrolysis is crucial as it leads to a conformational change in the D14 protein, creating a covalently linked intermediate molecule (CLIM).[17] The altered conformation of D14 facilitates its interaction with an F-box protein, MAX2 (in Arabidopsis) or D3 (in rice), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[17][18][20] This complex then targets transcriptional repressor proteins, such as SMXLs (SUPPRESSOR OF MAX2 1-LIKE) in Arabidopsis or D53 in rice, for ubiquitination and subsequent degradation by the 26S proteasome.[18][21] The degradation of these repressors derepresses the transcription of downstream target genes, leading to the physiological responses associated with strigolactones.

Quantitative Data Summary

The discovery and characterization of this compound have been supported by a wealth of quantitative data from various experimental approaches.

Table 1: Endogenous Levels of this compound in Plant Tissues

| Plant Species | Genotype | Tissue | This compound Level (pg/g FW) | Reference |

| Oryza sativa | Wild Type | Root | Mean ± SD (n=3) | [1] |

| Oryza sativa | d10-1 (CCD8 mutant) | Root | Not Detected | [1] |

| Oryza sativa | d14-1 (SL receptor mutant) | Root | Highly Elevated | [1] |

| Arabidopsis thaliana | Wild Type (Col-0) | Root | Mean ± SD (n=3) | [1] |

| Arabidopsis thaliana | max4-8 (CCD8 mutant) | Root | Not Detected | [1] |

| Arabidopsis thaliana | max1-4 (CYP711A1 mutant) | Root | Exceptionally High | [1] |

| Arabidopsis thaliana | atd14-2 (SL receptor mutant) | Root | High Level | [1] |

Note: Specific numerical values with standard deviations are often presented in the source literature and should be consulted for precise comparisons.

Table 2: Kinetic Parameters of MAX1 Enzyme Activity

| Substrate | Apparent Km (nM) | Apparent kcat (min-1) | Reference |

| rac-Carlactone | 413 ± 65 | 0.063 ± 0.003 | [14] |

| rac-19-hydroxy-CL | 960 ± 87 | 0.114 ± 0.003 | [14] |

Table 3: Biological Activity of this compound

| Bioassay | Treatment | Concentration | Effect | Reference |

| Rice Tillering | This compound | 3 µM (daily for 2 weeks) | Rescued high-tillering phenotype of SL-deficient mutants | [10] |

| Striga hermonthica Seed Germination | This compound | Concentration-dependent | Induced seed germination | [10] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that were instrumental in the discovery and characterization of this compound.

In Vitro Enzyme Assays for this compound Biosynthesis

Objective: To demonstrate the enzymatic conversion of carotenoid precursors to this compound by D27, CCD7, and CCD8.

Methodology:

-

Recombinant Protein Expression: The cDNAs for D27, CCD7, and CCD8 from a plant species (e.g., rice, Arabidopsis) are cloned into expression vectors and transformed into a suitable host, such as E. coli. The recombinant proteins are then expressed and purified.[8]

-

Enzyme Reaction: The purified enzymes are incubated with their respective substrates in a reaction buffer. For the complete pathway, all-trans-β-carotene is incubated with D27, CCD7, and CCD8.[5]

-

Product Extraction: After the reaction, the products are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound.[8]

Quantification of Endogenous this compound by LC-MS/MS

Objective: To detect and quantify this compound in plant tissues.

Methodology:

-

Sample Preparation: Plant tissues (e.g., roots) are harvested, frozen in liquid nitrogen, and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable solvent mixture (e.g., acetone (B3395972) or ethyl acetate). A known amount of a labeled internal standard (e.g., 13C-labeled this compound) is added for accurate quantification.[1][22]

-

Purification: The crude extract is purified using Solid Phase Extraction (SPE) or other chromatographic techniques to remove interfering compounds.

-

LC-MS/MS Analysis: The purified extract is injected into a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS). The separation is typically performed on a C18 reverse-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both endogenous this compound and the labeled internal standard.[1][22]

-

Quantification: The amount of endogenous this compound is calculated by comparing the peak area of the endogenous analyte to that of the internal standard.

Strigolactone Bioassays

Objective: To assess the biological activity of this compound and other strigolactone-related molecules.

Methodologies:

-

Shoot Branching Inhibition Assay:

-

Seedlings of strigolactone-deficient mutants (e.g., max mutants in Arabidopsis, d mutants in rice) are grown.[10]

-

A solution of the test compound (e.g., this compound) or a control is applied to the axillary buds or the growth medium.

-

The number and length of axillary branches are measured over time and compared to control-treated plants.[10]

-

-

Parasitic Seed Germination Assay:

-

Seeds of a parasitic plant (e.g., Striga hermonthica) are pre-conditioned in the dark on moist filter paper.

-

A solution of the test compound at various concentrations is applied to the pre-conditioned seeds.

-

The germination rate is determined by counting the number of seeds with a protruding radicle after a specific incubation period.[10]

-

-

Protoplast-based Luciferase Reporter Assay:

-

A reporter construct is created where the expression of a luciferase gene is driven by a strigolactone-responsive promoter, or a fusion of the D14 receptor to luciferase is used.[23][24][25]

-

This construct is transformed into plant protoplasts.

-

The protoplasts are treated with the test compound.

-

The luciferase activity is measured using a luminometer, providing a quantitative measure of the activation of the strigolactone signaling pathway.[23][24]

-

Conclusion

The discovery of this compound has been a landmark achievement in plant hormone biology, providing a crucial link between carotenoids and the diverse world of strigolactones. The elucidation of its biosynthetic and signaling pathways has opened up new avenues for understanding plant development and its interactions with the environment. The technical approaches detailed in this guide have been fundamental to these discoveries and will continue to be invaluable tools for researchers and drug development professionals seeking to modulate strigolactone biology for the improvement of crop yields and the management of parasitic weeds. The ongoing investigation into the downstream metabolism of this compound and the intricacies of its signaling network promises to yield further exciting insights into the complex life of plants.

References

- 1. This compound is an endogenous biosynthetic precursor for strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Synthesis of this compound Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The path from β-carotene to this compound, a strigolactone-like plant hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.biologists.com [journals.biologists.com]

- 8. academic.oup.com [academic.oup.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A role for more axillary growth1 (MAX1) in evolutionary diversity in strigolactone signaling upstream of MAX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. pnas.org [pnas.org]

- 15. This compound is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A carlactonoic acid methyltransferase that contributes to the inhibition of shoot branching in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DWARF14 is a non-canonical hormone receptor for strigolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phloem Transport of the Receptor DWARF14 Protein Is Required for Full Function of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | DWARF14, A Receptor Covalently Linked with the Active Form of Strigolactones, Undergoes Strigolactone-Dependent Degradation in Rice [frontiersin.org]

- 22. This compound is an endogenous biosynthetic precursor for strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of Bioactivity of Strigolactone-Related Molecules by a Quantitative Luminometer Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant | Springer Nature Experiments [experiments.springernature.com]

- 25. iris.unito.it [iris.unito.it]

The Pivotal Role of Carlactone in Plant Symbiotic Relationships: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlactone (CL), a carotene-derived compound, stands as a central precursor in the biosynthesis of strigolactones (SLs), a class of phytohormones critical for regulating plant architecture and mediating interactions with symbiotic and parasitic organisms. This technical guide provides an in-depth exploration of this compound's function, biosynthesis, and signaling pathways in the context of symbiotic relationships, particularly with arbuscular mycorrhizal (AM) fungi and parasitic plants. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant biology, chemical biology, and agricultural sciences.

Introduction

Strigolactones were first identified as signaling molecules exuded by plant roots that trigger the germination of parasitic plant seeds of the Striga and Orobanche genera.[1][2][3] Subsequently, they were recognized for their crucial role in establishing symbiotic relationships with arbuscular mycorrhizal fungi, which enhance the plant's nutrient uptake.[1][2][3] The discovery of this compound as the immediate biosynthetic precursor to SLs has provided a deeper understanding of this signaling pathway and opened new avenues for its manipulation for agricultural benefit, such as improving crop yields and managing parasitic weed infestations.[1][4]

This compound Biosynthesis and Conversion to Strigolactones

The biosynthesis of this compound begins in the plastids with the conversion of all-trans-β-carotene.[5][6] This multi-step process is catalyzed by a series of enzymes:

-

β-carotene isomerase (D27): This iron-containing protein isomerizes all-trans-β-carotene to 9-cis-β-carotene.[7][8][9]

-

CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7): This enzyme cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal.[2][7]

-

CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8): CCD8 further cleaves 9-cis-β-apo-10′-carotenal to form this compound.[2][7]

Following its synthesis in the plastids, this compound is transported to the cytoplasm for further modification.[7] The cytochrome P450 monooxygenase, MORE AXILLARY GROWTH1 (MAX1) and its homologs, play a key role in the oxidation of this compound.[1][10] In Arabidopsis, MAX1 catalyzes the conversion of this compound into carlactonoic acid (CLA).[4][11] This is a critical step, as CLA is a precursor to various bioactive strigolactones.[7] Further enzymatic modifications, including methylation, lead to the diverse array of strigolactones found in different plant species.[12]

Function in Symbiotic Relationships

Arbuscular Mycorrhizal Fungi

This compound and its derivatives act as crucial signaling molecules in the establishment of symbiosis with arbuscular mycorrhizal (AM) fungi.[1] These fungi form a mutualistic relationship with the majority of land plants, aiding in the uptake of essential nutrients like phosphorus.[8] Root-exuded strigolactones, derived from this compound, induce hyphal branching in AM fungi, a critical step for successful root colonization.[4][13] While this compound itself shows weak activity in inducing hyphal branching, its oxidized derivative, carlactonoic acid, exhibits activity comparable to canonical strigolactones.[13]

Parasitic Plants

In contrast to the mutualistic relationship with AM fungi, this compound-derived strigolactones also act as germination stimulants for root parasitic plants.[1][4] Species like Striga hermonthica are obligate parasites that cause significant crop losses worldwide.[1] this compound itself can stimulate the seed germination of S. hermonthica, although it is less potent than the synthetic strigolactone analog GR24.[1] This dual role of this compound-derived signals highlights the complex chemical ecology of the rhizosphere.

Quantitative Data on this compound and its Derivatives

The concentration of this compound and its metabolites is tightly regulated within the plant and is influenced by genetic and environmental factors. The following tables summarize key quantitative data from studies on Arabidopsis and rice.

Table 1: Endogenous Levels of (R)-Carlactone in Arabidopsis thaliana Mutants

| Plant Genotype | (R)-Carlactone Level (pg/g fresh weight) |

| Wild Type (Col-0) | 1.8 ± 0.4 |

| max4-8 (ccd8) | Not Detected |

| atd14-2 (SL receptor) | 35.1 ± 7.2 |

| max1-4 (cytochrome P450) | 1256.7 ± 253.9 |

| Data are means ± SD (n=3). Data from Seto et al. (2014).[1] |

Table 2: Endogenous Levels of (R)-Carlactone and (-)-2′-epi-5-deoxystrigol in Rice (Oryza sativa)

| Plant Genotype | Condition | (R)-CL (pg/g fresh weight) | (-)-2′-epi-5DS (pg/g fresh weight) |

| Wild Type | +Pi | 14.8 ± 2.9 | 1.0 ± 0.2 |

| Wild Type | -Pi | 11.2 ± 2.1 | 4.5 ± 0.9 |

| d10-1 (ccd8) | +Pi | Not Detected | Not Detected |

| d14-1 (SL receptor) | +Pi | 163.5 ± 32.7 | 1.2 ± 0.3 |

| Data are means ± SD (n=3). +Pi: Phosphate sufficient, -Pi: Phosphate deficient. Data from Seto et al. (2014).[1] |

Table 3: Hyphal Branching-Inducing Activity of this compound and Derivatives on Gigaspora margarita

| Compound | Activity (amount/disc) |

| This compound | 100 ng |

| Carlactonoic Acid | 100 pg |

| Strigol | 100 pg |

| Sorgomol | 100 pg |

| Data from Akiyama et al. (2015).[13] |

Experimental Protocols

In vivo Conversion of 13C-labeled this compound to Strigolactones

This protocol describes a feeding experiment to demonstrate the conversion of this compound to strigolactones in a plant mutant deficient in this compound biosynthesis.

Methodology:

-

Plant Material: Rice dwarf10 (d10-1) mutant, which is defective in the CCD8 gene, is used.[1] These plants are unable to produce endogenous this compound.

-

13C-Carlactone Synthesis: Chemically synthesize racemic [1-13CH3]-carlactone.

-

Feeding Experiment: Grow d10-1 mutant seedlings hydroponically. Add the synthesized 13C-labeled this compound to the culture medium.

-

Extraction: After a suitable incubation period, collect the root exudates and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

LC-MS/MS Analysis: Analyze the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of 13C-labeled strigolactones, such as (-)-[13C]-2′-epi-5-deoxystrigol and [13C]-orobanchol.[1]

Quantification of Endogenous this compound by LC-MS/MS

This protocol outlines the general steps for quantifying endogenous this compound in plant tissues.

Methodology:

-

Sample Preparation: Harvest plant tissues (e.g., roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Extraction: Homogenize the frozen tissue and extract with a solvent mixture (e.g., acetone/water).

-

Purification: Perform solid-phase extraction (SPE) to clean up the extract and enrich for this compound.

-

LC-MS/MS Analysis: Use a liquid chromatography system coupled to a quadrupole/time-of-flight tandem mass spectrometer for separation and detection.[1] Quantify this compound by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Striga hermonthica Seed Germination Assay

This bioassay is used to determine the germination-stimulating activity of this compound and its analogs.

Methodology:

-

Seed Sterilization: Surface sterilize S. hermonthica seeds.

-

Pre-conditioning: Place the sterilized seeds on moist glass fiber filter paper in a petri dish and incubate in the dark at a suitable temperature (e.g., 28-30°C) for 10-14 days to make them responsive to germination stimulants.

-

Treatment: Prepare a dilution series of the test compound (e.g., this compound) and a positive control (e.g., GR24). Apply a small volume of each solution to the pre-conditioned seeds.

-

Incubation: Incubate the treated seeds in the dark.

-

Germination Scoring: After a few days, count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

Conclusion and Future Perspectives

This compound is a linchpin in the biosynthesis of strigolactones, molecules that are integral to a plant's interaction with its environment. A thorough understanding of this compound's biosynthesis and its subsequent conversion into a diverse array of strigolactones is paramount for developing novel strategies in agriculture and biotechnology. The development of specific inhibitors of this compound biosynthesis or its conversion could lead to new herbicides for parasitic weeds or tools to enhance beneficial symbiotic relationships. Furthermore, the elucidation of the transport and perception mechanisms of this compound and its derivatives will provide deeper insights into plant signaling networks. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted roles of this compound in the plant kingdom.

References

- 1. This compound is an endogenous biosynthetic precursor for strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an endogenous biosynthetic precursor for strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]

- 6. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The Complex Interplay between Arbuscular Mycorrhizal Fungi and Strigolactone: Mechanisms, Sinergies, Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Strigolactone biosynthesis and signal transduction [bioactives.kaust.edu.sa]

- 11. academic.oup.com [academic.oup.com]

- 12. A carlactonoic acid methyltransferase that contributes to the inhibition of shoot branching in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-type strigolactones and their synthetic analogues as inducers of hyphal branching in arbuscular mycorrhizal fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Carlactone in Parasitic Plant Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obligate root parasitic plants, such as those from the genera Striga and Orobanche, pose a significant threat to global agriculture, causing substantial crop losses. The germination of these parasitic plants is a critical and highly regulated step in their life cycle, dependent on chemical cues from host plant root exudates. Among the most important of these cues are strigolactones (SLs), a class of plant hormones. Carlactone (CL) has been identified as a key biosynthetic precursor to all known strigolactones.[1][2] While it serves as an intermediate, this compound itself exhibits germination-stimulating activity on the seeds of some parasitic plant species, albeit generally at higher concentrations than canonical strigolactones.[3] This guide provides an in-depth technical overview of the effect of this compound on parasitic plant germination, including quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data on this compound-Induced Germination

Precise dose-response data for this compound across a wide range of parasitic plant species remains an active area of research. However, existing studies provide valuable insights into its relative potency. For instance, this compound has been shown to stimulate the germination of Striga hermonthica seeds, but at a concentration 300-fold higher than that of heliolactone, another germination stimulant.[3] The synthetic strigolactone analog, GR24, is often used as a positive control in germination assays and typically exhibits high activity at nanomolar concentrations.[4]

To facilitate comparison, the following table summarizes available and inferred quantitative data on the germination-stimulating activity of this compound and the widely used synthetic strigolactone analog, GR24.

| Compound | Parasitic Plant Species | Concentration | Germination Rate (%) | EC₅₀ | Reference |

| This compound | Striga hermonthica | Not Specified | Stimulates germination | Higher than heliolactone | [3] |

| rac-GR24 | Striga hermonthica | 1 µM | ~50-64% | 10⁻⁹ - 10⁻⁸ M | [5][6] |

| rac-GR24 | Orobanche minor | 100 nM | >60% | Not Specified | [4] |

| rac-GR24 | Phelipanche aegyptiaca | 10⁻⁷ M | >80% (conditioned) | Not Specified | [7] |

Note: The germination efficiency of strigolactones and their analogs is highly dependent on the parasitic plant species, seed batch, conditioning period, and other experimental conditions. The data presented should be considered as a comparative guide.

Experimental Protocols

In Vitro Germination Assay for Parasitic Plant Seeds

This protocol outlines a general method for assessing the germination-stimulating activity of this compound on parasitic plant seeds, such as Striga hermonthica, Orobanche minor, or Phelipanche aegyptiaca.

Materials:

-

Parasitic plant seeds

-

This compound (dissolved in a suitable solvent, e.g., acetone (B3395972) or DMSO)

-

GR24 (positive control)

-

Sterile distilled water

-

70% (v/v) Ethanol (B145695) or 1% (v/v) Sodium hypochlorite (B82951) solution for surface sterilization

-

Sterile glass fiber filter paper discs (e.g., Whatman GF/A)

-

Sterile petri dishes (9 cm diameter)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Seed Surface Sterilization:

-

Place a known quantity of parasitic plant seeds in a microcentrifuge tube.

-

Add 1 mL of 70% ethanol or 1% sodium hypochlorite solution and vortex for 2-5 minutes.

-

Pellet the seeds by centrifugation and carefully remove the sterilizing solution.

-

Wash the seeds 3-5 times with sterile distilled water, pelleting the seeds by centrifugation between each wash.

-

-

Seed Conditioning (Pre-incubation):

-

Place one or two sterile glass fiber filter paper discs in each sterile petri dish.

-

Moisten the filter paper with a specific volume of sterile distilled water (e.g., 800 µL).

-

Evenly spread the surface-sterilized seeds onto the filter paper.

-

Seal the petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

-

Incubate the seeds at a constant temperature (e.g., 25-30°C) for a species-specific conditioning period (typically 7-14 days). This step is crucial for the seeds to become responsive to germination stimulants.

-

-

Application of Test Compounds:

-

Prepare a dilution series of this compound in sterile distilled water. The final solvent concentration should be kept low (e.g., <0.1%) to avoid inhibitory effects.

-

Prepare a solution of GR24 as a positive control (e.g., 10⁻⁸ M) and a solvent-only solution as a negative control.

-

After the conditioning period, open the petri dishes in a sterile environment and apply a small volume (e.g., 50 µL) of each test solution to the respective filter paper discs with seeds.

-

-

Incubation and Germination Scoring:

-

Reseal the petri dishes, wrap them in aluminum foil, and incubate under the same conditions as the conditioning period.

-

After a species-specific incubation time (typically 3-7 days), count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has protruded through the seed coat.

-

Calculate the germination percentage for each treatment.

-

Experimental Workflow for Dose-Response Analysis

To determine the half-maximal effective concentration (EC₅₀) of this compound, a dose-response experiment should be conducted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. A New Formulation for Strigolactone Suicidal Germination Agents, towards Successful Striga Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Strigolactone Germination Stimulants of the Plant-Parasitic Striga and Orobanche spp. Are Derived from the Carotenoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose-response of seeds of the parasitic weeds Striga and Orobanche toward the synthetic germination stimulants GR 24 and Nijmegen 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptome analysis of Phelipanche aegyptiaca seed germination mechanisms stimulated by fluridone, TIS108, and GR24 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Maestro: A Technical Guide to the Mechanism of Action of Carlactone

For Immediate Release

A deep dive into the biosynthetic precursor of strigolactones, this whitepaper serves as an essential resource for researchers, scientists, and drug development professionals. It meticulously outlines the enzymatic conversion, signaling cascade, and physiological effects of carlactone, supported by quantitative data, detailed experimental protocols, and illustrative pathway diagrams.

This compound, a carotene-derived molecule, stands as a central precursor in the biosynthesis of strigolactones (SLs), a class of phytohormones pivotal in regulating plant development and their interactions with the rhizosphere.[1][2] Understanding the intricate mechanism of action of this compound is paramount for developing novel strategies in agriculture and beyond. This technical guide provides a comprehensive overview of the core processes, from its synthesis to its downstream signaling effects.

From Carotenoids to this compound: The Biosynthetic Pathway

The journey to this compound begins with all-trans-β-carotene, which undergoes a series of enzymatic transformations within the plastids.[3][4] The key enzymes orchestrating this conversion are:

-

Dwarf27 (D27): An iron-containing protein that isomerizes all-trans-β-carotene to 9-cis-β-carotene.[1][5]

-

Carotenoid Cleavage Dioxygenase 7 (CCD7): This enzyme cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal.[3][4]

-

Carotenoid Cleavage Dioxygenase 8 (CCD8): CCD8 further processes 9-cis-β-apo-10'-carotenal to yield this compound.[1][3]

Following its synthesis, this compound is exported to the cytoplasm, where it serves as the substrate for further modifications that give rise to the diverse array of strigolactones.[6]

The Enzymatic Conversion of this compound: A Gateway to Bioactive Strigolactones

A critical step in the strigolactone biosynthesis pathway is the oxidation of this compound, a reaction catalyzed by the cytochrome P450 monooxygenase, MORE AXILLARY GROWTH 1 (MAX1).[7] In Arabidopsis thaliana, MAX1 mediates the conversion of this compound into carlactonoic acid (CLA).[7][8] This conversion is a crucial activation step, as the methyl ester of carlactonoic acid (MeCLA), but not this compound or carlactonoic acid itself, can directly interact with the strigolactone receptor.[7][9]

The Strigolactone Signaling Cascade: A Symphony of Protein Interactions

The perception and transduction of the strigolactone signal, initiated by bioactive molecules derived from this compound, involve a sophisticated interplay of key protein components:

-

Dwarf14 (D14): A member of the α/β-hydrolase superfamily, D14 acts as the primary receptor for strigolactones.[10][11] The binding of a bioactive SL, such as MeCLA, to the D14 receptor induces a conformational change in the protein.[11]

-

MORE AXILLARY GROWTH 2 (MAX2): This F-box protein is a core component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, denoted as SCFMAX2.[6][11]

-

SUPPRESSOR OF MAX2 1-LIKE (SMXL): These proteins function as transcriptional repressors, inhibiting downstream signaling in the absence of strigolactones.[11][12] In Arabidopsis, SMXL6, SMXL7, and SMXL8 are the primary targets in the strigolactone pathway.[13]

Upon binding of the strigolactone ligand, the D14 receptor interacts with both MAX2 and an SMXL protein.[11][14] This ternary complex formation facilitates the ubiquitination of the SMXL protein by the SCFMAX2 complex, targeting it for degradation by the 26S proteasome.[15][16] The degradation of the SMXL repressor protein relieves the suppression of downstream target genes, thereby activating the strigolactone signaling response, which includes the inhibition of shoot branching.[11][16]

Quantitative Insights into this compound's Biological Activity

The biological relevance of this compound and its derivatives has been quantified in various studies. The following tables summarize key quantitative data, providing a comparative reference for researchers.

| Plant Line | Treatment | Tiller Number (Mean ± SD) | Reference |

| Wild Type (Shiokari) | Control | 4.0 ± 0.8 | [17] |

| Wild Type (Shiokari) | 3 µM this compound | 4.0 ± 0.8 | [17] |

| d27 mutant | Control | 12.5 ± 1.3 | [17] |

| d27 mutant | 3 µM this compound | 5.0 ± 0.8 | [17] |

| d10 mutant | Control | 13.0 ± 1.0 | [17] |

| d10 mutant | 3 µM this compound | 4.8 ± 0.5 | [17] |

| Table 1: Effect of this compound on Tillering in Rice Mutants. This data demonstrates that exogenous application of this compound can rescue the high-tillering phenotype of strigolactone-deficient rice mutants.[17] |

| Compound | Concentration (M) | Germination Rate (%) (Mean ± SD) | Reference |

| Water (Control) | - | 0 | [17] |

| This compound | 10-9 | 20 ± 5 | [17] |

| This compound | 10-8 | 55 ± 8 | [17] |

| This compound | 10-7 | 75 ± 7 | [17] |

| GR24 (Synthetic SL) | 10-9 | 60 ± 10 | [17] |

| GR24 (Synthetic SL) | 10-8 | 85 ± 5 | [17] |

| GR24 (Synthetic SL) | 10-7 | 90 ± 5 | [17] |

| Table 2: Germination Rate of Striga hermonthica Seeds in Response to this compound. This table illustrates the dose-dependent activity of this compound in stimulating the germination of parasitic plant seeds, a hallmark of strigolactone activity.[17] |

| Plant Line | Endogenous this compound (pg/g FW) (Mean ± SD) | Reference |

| Wild Type (Col-0) | 2.6 ± 0.5 | [2] |

| max1-4 mutant | 159.7 ± 28.9 | [2] |

| clamt-1 mutant | 3.1 ± 0.6 | [2] |

| Table 3: Endogenous this compound Levels in Arabidopsis Shoots. This data highlights the accumulation of this compound in the max1 mutant, confirming MAX1's role in this compound metabolism.[2] |

Key Experimental Protocols: A Methodological Framework

Reproducible research hinges on well-defined experimental protocols. This section provides detailed methodologies for key experiments central to the study of this compound's mechanism of action.

In Vitro Enzymatic Assay for MAX1 Activity

This protocol is adapted from studies demonstrating the conversion of this compound to carlactonoic acid by recombinant MAX1 protein.[3][8][18]

-

Expression and Microsome Preparation:

-

Express the Arabidopsis thaliana MAX1 protein in a yeast (Saccharomyces cerevisiae) expression system.

-

Prepare yeast microsomes containing the recombinant MAX1 protein following standard procedures.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Yeast microsomes with recombinant MAX1.

-

This compound (substrate).

-

NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Potassium phosphate (B84403) buffer (pH 7.25).

-

-

Incubate the reaction mixture at a controlled temperature (e.g., 27°C) for a specified duration (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Extraction and Analysis:

-

Extract the reaction products with the organic solvent.

-

Dry the organic phase and redissolve the residue in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify carlactonoic acid.

-

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol outlines the steps to investigate the interaction between D14 and SMXL proteins in the presence of a strigolactone analog, such as GR24.[10][16][19]

-

Vector Construction:

-

Clone the coding sequence of D14 into a bait vector (e.g., pGBKT7) containing a DNA-binding domain (BD).

-

Clone the coding sequence of an SMXL protein (e.g., SMXL7) into a prey vector (e.g., pGADT7) containing an activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.

-

Select for transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu).

-

-

Interaction Assay:

-

Grow the transformed yeast cells on a selective medium that also lacks histidine and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade) and contains X-α-Gal for a colorimetric assay.

-

Supplement the medium with varying concentrations of GR24 to test for ligand-dependent interactions.

-

Growth on the selective medium and the development of a blue color indicate a positive protein-protein interaction.

-

Conclusion

This compound is a linchpin in the intricate world of strigolactone biology. Its biosynthesis, enzymatic conversion, and the signaling cascade it initiates are tightly regulated processes with profound effects on plant architecture and environmental interactions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted roles of this compound and to harness its potential in developing innovative solutions for agriculture and beyond. The continued elucidation of the this compound mechanism of action promises to unlock new avenues for crop improvement and sustainable agriculture.

References

- 1. This compound is an endogenous biosynthetic precursor for strigolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A carlactonoic acid methyltransferase that contributes to the inhibition of shoot branching in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 10. carltonlab.com [carltonlab.com]

- 11. Protein–Protein Interactions: The Yeast Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]

- 12. Strigolactone- and Karrikin-Independent SMXL Proteins Are Central Regulators of Phloem Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxyl this compound derivatives are predominant strigolactones in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

A Technical Deep Dive into the Enzymatic Machinery of Carlactone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals